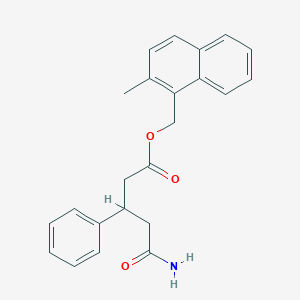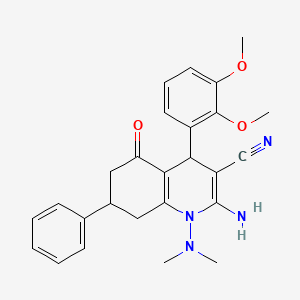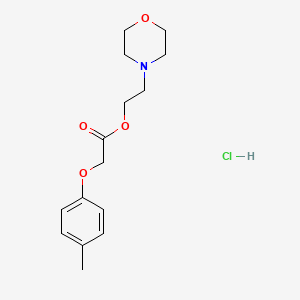
(2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate
Overview
Description
(2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of naphthalenes and is a derivative of 5-amino-5-oxo-valeric acid. It has been shown to have potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mechanism of Action
The mechanism of action of (2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of certain enzymes involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects in various systems of the body. In animal models, it has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate in lab experiments include its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, its limited solubility in water can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on (2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of neurodegenerative disorders and other diseases.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various systems of the body. This could lead to the development of more targeted and effective therapies for a range of conditions.
Conclusion:
This compound is a chemical compound that has shown promising potential in various fields of science. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of a range of conditions. Its use as a building block for the synthesis of novel materials and analytical tools also holds promise for the future. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Scientific Research Applications
(2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate has been studied for its potential applications in various fields of science. In the field of pharmaceuticals, it has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential drug for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In biotechnology, this compound has been used as a building block for the synthesis of novel materials. It has also been studied for its potential use in the development of biosensors and other analytical tools.
properties
IUPAC Name |
(2-methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-16-11-12-18-9-5-6-10-20(18)21(16)15-27-23(26)14-19(13-22(24)25)17-7-3-2-4-8-17/h2-12,19H,13-15H2,1H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRZOMXPGLUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC(=O)CC(CC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4'-(methylsulfonyl)biphenyl-4-yl]methyl}-1H-imidazole](/img/structure/B3964635.png)
![2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride](/img/structure/B3964643.png)
![2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B3964651.png)
![1-benzoyl-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-azepanone](/img/structure/B3964659.png)
![3-[3-(4-bromophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3964661.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(1-naphthylmethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3964665.png)


![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)

![4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964691.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964701.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3964722.png)